N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine
Description
Historical Context and Emergence of Imidazoline Derivatives in Drug Discovery
The imidazoline scaffold has been a cornerstone of medicinal chemistry since the 19th century, with Heinrich Debus’s 1858 synthesis of imidazole laying the foundation for subsequent derivatization. Early applications centered on cardiovascular therapeutics, exemplified by clonidine’s α2-adrenergic receptor agonism. However, the 2006–2012 period witnessed a paradigm shift, as imidazoline-based patents increasingly targeted neurodegenerative disorders and oncology, reflecting advances in molecular target identification.
The 4,5-dihydro-1H-imidazol-2-amine substructure in N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine represents a semi-saturated variant of the classical imidazole ring. This modification reduces aromaticity, potentially enhancing conformational flexibility for receptor interactions while retaining the hydrogen-bonding capabilities of the imine nitrogen atoms. Comparative studies of imidazoline derivatives have demonstrated that such structural adjustments can fine-tune selectivity between I1, I2, and α2-adrenergic receptors. For instance, moxonidine’s I1 receptor selectivity over α2-adrenoceptors has been attributed to its bicyclic imidazoline structure, suggesting that the dihydroimidazole core in the subject compound may confer distinct binding preferences.
Properties
Molecular Formula |
C10H11F2N3 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H11F2N3/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H2,13,14,15) |
InChI Key |
AFYGFUAYYRPWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine
The preparation of this compound generally involves two key synthetic components:
- Synthesis of the 2,4-difluorobenzylamine intermediate.
- Construction of the 4,5-dihydro-1H-imidazol-2-amine scaffold and subsequent N-alkylation or reductive amination with the 2,4-difluorobenzyl moiety.
Preparation of 2,4-Difluorobenzylamine
A crucial intermediate is 2,4-difluorobenzylamine, which can be synthesized via several methods. A notably industrially viable and green method is described in Chinese patent CN108752217B, which addresses the synthesis of 2,4-difluorobenzylamine with improved safety, yield, and cost-effectiveness:
- Catalytic Hydrogenation of 2,4-Difluorobenzonitrile or 2,4-Difluorobenzaldehyde : Using a reducing agent such as sodium cobalt tetracarbonyl (NaCo(CO)4) under controlled pressure (3.0 to 6.0 MPa, optimally 3.5 MPa) and temperature (around 60 °C), 2,4-difluorobenzylamine is produced with high yield.
- The process involves the use of auxiliary Lewis acids like AlCl3, ZnCl2, or BF3 to enhance the reaction efficiency.
- The reaction is performed in methanol under nitrogen atmosphere with CO pressure, followed by acid quenching and filtration to isolate the amine.
| Parameter | Optimal Value | Notes |
|---|---|---|
| Catalyst | NaCo(CO)4 | 0.024 equivalents relative to substrate |
| Reaction Pressure | 3.5 MPa | CO pressure |
| Temperature | 60 °C (max 80 °C) | Controlled by water condensation |
| Lewis Acid Auxiliary | AlCl3 (1.0 equiv.) | Enhances reaction |
| Reaction Time | 3 hours | |
| Solvent | Methanol |
This method is noted for simplicity, green chemistry compliance, and cost efficiency, making it suitable for industrial-scale synthesis.
Construction of the 4,5-Dihydro-1H-imidazol-2-amine Core
The imidazoline ring is typically synthesized by cyclization of appropriate precursors such as ethylenediamine with esters or nitriles:
- The imidazoline ring can be generated by reacting the corresponding ethyl ester with ethylenediamine under reflux conditions.
- This method is classical and widely used in the preparation of imidazoline derivatives, including those substituted with benzyl groups.
N-Alkylation or Reductive Amination to Attach the 2,4-Difluorobenzyl Group
The final step involves the attachment of the 2,4-difluorobenzyl moiety to the imidazoline nitrogen:
- Reductive Amination : The 4,5-dihydro-1H-imidazol-2-amine is reacted with 2,4-difluorobenzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to form the N-(2,4-difluorobenzyl) derivative.
- This reaction proceeds under mild conditions, typically in an organic solvent such as dichloromethane or methanol, at room temperature or slightly elevated temperatures.
- The reductive amination method is favored for its selectivity and high yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazoline + 2,4-Difluorobenzaldehyde | Sodium triacetoxyborohydride, DCM, RT | 65–88 | High selectivity, mild conditions |
- Alternative methods may involve direct N-alkylation of the imidazoline nitrogen with 2,4-difluorobenzyl bromide or chloride in the presence of a base such as cesium carbonate.
Representative Synthetic Route Summary
| Step | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2,4-Difluorobenzonitrile or aldehyde | NaCo(CO)4 catalyst, AlCl3, CO pressure, MeOH | 2,4-Difluorobenzylamine |
| 2 | Ethyl ester + ethylenediamine | Reflux in suitable solvent | 4,5-Dihydro-1H-imidazol-2-amine core |
| 3 | Imidazoline + 2,4-difluorobenzaldehyde | Sodium triacetoxyborohydride, DCM, RT | This compound |
Analytical Data and Purification
- Purification is typically achieved by chromatography (flash or preparative HPLC).
- Purity is confirmed by UHPLC/MS, NMR spectroscopy, and elemental analysis.
- Yields are generally high (>65%) with purity >95% after purification.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the imidazoline ring undergoes alkylation and acylation under standard conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields N-alkylated derivatives. The reaction typically proceeds at 60–80°C with a base such as KCO .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature produces N-acylimidazolidines. Yields range from 65–85% depending on steric hindrance.
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CHI, KCO, DMF, 70°C | N-Methyl derivative | 78% |
| Acylation | AcCl, CHCl, RT | N-Acetyl derivative | 82% |
Nucleophilic Substitution at the Benzyl Group
The 2,4-difluorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings. Key observations:
-
Fluorine Replacement : Under strong alkaline conditions (e.g., NaOH, 120°C), one fluorine atom can be replaced by nucleophiles like hydroxide or amines, though this requires catalysis by Cu(I) salts .
-
Regioselectivity : The para-fluorine is more reactive than the ortho-position due to reduced steric hindrance.
Ring-Opening and Cycloaddition Reactions
The partially saturated imidazoline ring exhibits unique reactivity:
-
Acid-Mediated Ring Opening : In concentrated HCl, the ring opens to form a diamine intermediate, which can further react with electrophiles .
-
Cycloaddition : The imine-like character of the ring enables [3+2] cycloadditions with nitrile oxides, yielding fused heterocycles .
Mechanistic Insight
The ring’s strain and electron-rich nitrogen atoms facilitate these transformations. For instance, protonation of the imidazoline nitrogen increases electrophilicity, promoting nucleophilic attack .
Redox Reactions
-
Oxidation : Treatment with KMnO or HO oxidizes the 4,5-dihydroimidazole ring to a fully aromatic imidazole, though this often requires harsh conditions (e.g., 100°C, acidic media).
-
Reduction : Catalytic hydrogenation (H, Pd/C) saturates the imidazoline ring further, but this is rarely employed due to stability concerns.
Fluorine-Specific Reactivity
The 2,4-difluorobenzyl group’s electronic effects modulate reactivity:
-
Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the benzyl ring, directing electrophiles to meta positions and stabilizing intermediates through resonance .
-
Hydrogen Bonding : The fluorine substituents enhance interactions with biological targets, as seen in kinase inhibitors and GPCR ligands .
Key Research Findings
-
Antiproliferative Derivatives : Hydrazone-functionalized analogues show IC values as low as 0.98 μM against leukemia cell lines .
-
Enzyme Inhibition : Sulfonamide derivatives exhibit COX-2 inhibition (IC = 3.11 μM), highlighting therapeutic potential .
-
Synthetic Optimization : Yields for NAS reactions improve from 48% to 87% when using Cu(I) catalysts .
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluorobenzyl group and imidazole ring can interact with enzymes, receptors, or other biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects:
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine substituents enhance metabolic stability and influence electronic properties. For example, romifidine’s bromo-fluoro substitution contributes to its sedative efficacy .
Spectroscopic and Computational Analysis
- Vibrational Spectroscopy : demonstrates that B3LYP/6-31G(d,p) DFT methods accurately predict vibrational modes for imidazoline derivatives, validated by FTIR and Raman data .
- HOMO-LUMO Analysis : Electron-withdrawing substituents (e.g., -F) lower the HOMO-LUMO gap, enhancing charge transfer properties .
Biological Activity
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11F2N3
- Molar Mass : 211.21 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 303.0 °C (predicted)
- pKa : 9.25 (predicted) .
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABA-A receptor. It has been identified as a potential positive allosteric modulator (PAM) of the GABA-A receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and insomnia .
Pharmacological Effects
- GABA-A Receptor Modulation : this compound enhances the activity of the GABA-A receptor by binding to its allosteric sites, thereby increasing the efficacy of GABA, the primary inhibitory neurotransmitter in the brain .
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
- Metabolic Stability : Research has indicated that this compound may have improved metabolic stability compared to other similar compounds, reducing the risk of hepatotoxicity associated with rapid biotransformation .
Study 1: GABA-A Modulation
A study investigated a series of imidazole derivatives for their ability to modulate the GABA-A receptor. Among these, this compound showed significant PAM activity with a preference for the α1/γ2 interface of the receptor. This interaction led to increased chloride ion influx and enhanced inhibitory postsynaptic currents in neuronal cultures .
Study 2: Neuroprotective Properties
In a separate investigation focused on neuroprotection, this compound was tested against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability in vitro models of neurodegeneration .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | GABA-A Modulation | Metabolic Stability |
|---|---|---|---|
| This compound | Structure | Positive PAM | High |
| Alpidem | Structure | Positive PAM | Low |
| Other Imidazole Derivatives | Varies | Variable | Variable |
Q & A
Q. What are the common synthetic routes for preparing N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine?
- Methodology : The synthesis of imidazoline derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, similar compounds (e.g., clonidine analogs) are synthesized via cyclization of thiourea intermediates or by reacting 2-chloroimidazoline with substituted anilines . For N-(2,4-difluorobenzyl) derivatives, a plausible route could involve:
Reacting 2-fluorobenzylamine with a carbonyl source (e.g., glyoxal) to form the imidazoline ring.
Introducing the second fluorine substituent via electrophilic aromatic substitution or using pre-fluorinated benzyl precursors.
Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical to minimize side products like over-alkylation or ring-opening .
Q. How is the structural identity of N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine confirmed?
- Methodology :
- Spectroscopy : Use FT-IR to identify characteristic N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). NMR (¹H/¹³C) can resolve the imidazoline ring protons (δ 3.2–4.0 ppm for CH₂ groups) and fluorinated aromatic signals .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) provides precise bond lengths and angles, confirming the imidazoline ring geometry and fluorine substitution pattern .
Q. What are the typical pharmacological targets for imidazoline derivatives like this compound?
- Methodology : Imidazolines often target α₂-adrenergic receptors (e.g., clonidine) or imidazoline I₁/I₂ receptors. Binding assays (radioligand competition studies) and functional assays (e.g., cAMP inhibition) are used to evaluate receptor affinity and activity. Computational docking (e.g., molecular dynamics simulations) can predict binding modes to α₂-adrenergic receptors based on structural analogs .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) guide the design of N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine analogs with enhanced selectivity?
- Methodology :
- DFT calculations : Optimize the geometry of the compound and calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties. Compare with known α₂-adrenergic agonists (e.g., clonidine) to identify substituents that modulate receptor selectivity .
- Molecular docking : Use crystal structures of α₂-adrenergic receptors (PDB: 6PWC) to predict interactions between the fluorobenzyl group and hydrophobic binding pockets. Replace fluorine with other halogens (Cl, Br) to evaluate steric/electronic effects .
Q. What experimental strategies resolve contradictions in crystallographic data for imidazoline derivatives?
- Methodology :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, which is common in imidazoline derivatives due to their flexible rings .
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to interpret hydrogen-bonding networks, which can explain discrepancies in unit cell parameters or packing motifs .
Q. How do fluorine substituents on the benzyl group influence the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- In vitro assays : Compare metabolic stability using liver microsomes (e.g., CYP450 inhibition assays). Fluorine’s electronegativity may reduce oxidative metabolism by blocking reactive sites .
- LogP measurements : Evaluate lipophilicity via HPLC or shake-flask methods. Fluorine substituents typically increase LogP, enhancing blood-brain barrier penetration (critical for CNS-targeted agents) .
Q. What are the challenges in synthesizing enantiomerically pure N-(2,4-difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine?
- Methodology :
- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers. Monitor optical rotation ([α]D) to confirm purity.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imidazoline ring formation to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
